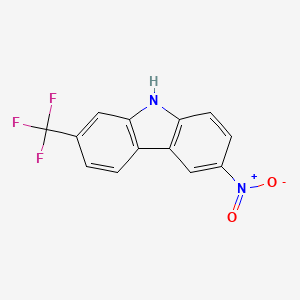

6-Nitro-2-(trifluoromethyl)-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

872604-07-4 |

|---|---|

Molecular Formula |

C13H7F3N2O2 |

Molecular Weight |

280.20 g/mol |

IUPAC Name |

6-nitro-2-(trifluoromethyl)-9H-carbazole |

InChI |

InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-3-9-10-6-8(18(19)20)2-4-11(10)17-12(9)5-7/h1-6,17H |

InChI Key |

JJRBDOATCXEQPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 6 Nitro 2 Trifluoromethyl 9h Carbazole Formation

Electron Transfer Processes in Carbazole (B46965) Synthesis

The formation of the carbazole skeleton, particularly when substituted with a powerful electron-withdrawing nitro group, can be initiated or facilitated by electron transfer processes. In certain synthetic strategies, the reaction mechanism involves an initial single electron transfer (SET) from an anionic organic base to a nitroarene, such as a substituted 2-nitrobiphenyl (B167123), which is a plausible precursor to 6-Nitro-2-(trifluoromethyl)-9H-carbazole. nih.gov This transfer leads to the formation of a stable nitrobenzenide radical ion-pair. nih.gov The nitro group's ability to act as a Lewis acid allows it to accept an electron, generating a radical anion that is key to subsequent cyclization. nih.gov

Another significant mechanism involves the intramolecular conjugate addition of an enolate to a nitro group. rsc.org In this process, a base-generated enolate attacks an electron-deficient aromatic system containing a nitro group. This is followed by a reaction with the nitro group itself to form a bicyclic intermediate. rsc.org This pathway highlights the direct role of the nitro group as an electrophilic participant in bond formation, a process distinct from its typical role as a directing group. rsc.org The formation of charge-transfer (CT) complexes between carbazole derivatives (as electron donors) and nitro-containing compounds (as electron acceptors) has also been studied. researchgate.netresearchgate.neteco-vector.com These studies, often employing quantum-chemical simulations and X-ray diffraction, underscore the fundamental electronic interactions where the nitro-substituted ring accepts electron density from a donor, facilitating the reactions that lead to the fused ring system. researchgate.netresearchgate.neteco-vector.com

Role of Catalysts and Ligands in Reaction Pathways

The synthesis of functionalized carbazoles, including those with nitro and trifluoromethyl groups, heavily relies on transition metal catalysis. Palladium-based systems are particularly prominent in forming the critical C-N and C-C bonds required for constructing the carbazole core. nih.govacs.org

The Buchwald-Hartwig amination is a cornerstone reaction for creating the diarylamine precursor to the carbazole. acs.orgnih.govwikipedia.org This palladium-catalyzed cross-coupling of an aryl halide with an amine is highly dependent on the choice of ligand. wikipedia.orgnih.gov Early systems used monodentate phosphine (B1218219) ligands, but later generations employ bulky, electron-rich phosphine ligands (such as those based on biaryl backbones) or bidentate ligands like DPPF and BINAP. wikipedia.org These advanced ligands promote the key steps of oxidative addition and reductive elimination, prevent catalyst decomposition, and expand the reaction's scope to include a wide array of functional groups. wikipedia.org

Following the formation of the diarylamine intermediate, an intramolecular C-H activation or direct arylation reaction is often employed to complete the cyclization. nih.govresearchgate.netmit.edu This step is also typically catalyzed by palladium, often using Pd(OAc)₂ or a similar Pd(II) source. nih.govmit.edu A co-catalyst or oxidant, such as Cu(OAc)₂ under an oxygen atmosphere, is frequently required to regenerate the active Pd(II) catalyst, enabling a tandem one-pot process where the diarylamine is formed and then cyclized. nih.govorganic-chemistry.org

Beyond palladium, other transition metals like rhodium and gold have been used. For instance, a [Cp*RhCl₂]₂ catalyst has been developed for the formal [5+1] cyclization of 3-vinylindoles to afford carbazoles. acs.org Gold catalysts, such as AuCl₃, have been shown to efficiently catalyze the cyclization of 1-(indol-2-yl)-3-alkyn-1-ols into carbazole derivatives under mild conditions. organic-chemistry.orgrsc.org In some cases, metal-free conditions using Brønsted acids or even light can promote cyclization. rsc.orgrsc.org

Table 1: Catalytic Systems in Carbazole Synthesis

| Catalyst | Ligand/Co-catalyst | Reaction Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Bulky Phosphine Ligands / NaOtBu | Buchwald-Hartwig Amination | wikipedia.org |

| Pd(OAc)₂ | Cu(OAc)₂ / O₂ | Intramolecular C-H Functionalization / C-N Cyclization | nih.govmit.eduorganic-chemistry.org |

| [Cp*RhCl₂]₂ | AgSbF₆ / Ag₃PO₄ | Formal [5+1] Cyclization | acs.org |

| AuCl₃ | - | Cyclization of Indolyl Alkynols | organic-chemistry.orgrsc.org |

| Rh₂(OCOC₃F₇)₄ | - | Cyclization of Biaryl Azides | organic-chemistry.org |

| AC-SO₃H | - | Brønsted Acid-Catalyzed Intramolecular Cyclization | rsc.org |

Intermediates and Transition States in Cyclization Reactions

The specific intermediates and transition states in the formation of this compound depend on the chosen synthetic route. One of the most classic methods for synthesizing carbazoles from nitro-substituted precursors is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls. acs.orgnih.gov This reaction is believed to proceed through a nitrene intermediate, formed by the deoxygenation of the nitro group by a phosphine reagent like triphenylphosphine (B44618) or triethyl phosphite. acs.orgnih.gov The highly reactive nitrene then undergoes intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring to form the carbazole. An alternative pathway involving a 2-nitrosobiphenyl intermediate has also been proposed. acs.org

In transition-metal-free syntheses that proceed via the condensation of an enolate with a nitro-enal or nitro-chalcone, a key bicyclic intermediate is formed. rsc.org The proposed mechanism involves a Michael addition of the enolate to the conjugated system, followed by an intramolecular attack on the nitro group to form a bicyclic species (e.g., intermediate 12 in the referenced study). rsc.org This is followed by a rearrangement and elimination sequence to yield the aromatic carbazole ring. rsc.org

In palladium-catalyzed C-H activation/cyclization reactions, the mechanism involves an initial coordination of the palladium catalyst to the diarylamine substrate. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the new C-N or C-C bond, releasing the carbazole product and regenerating a Pd(0) species, which is then re-oxidized to Pd(II) to continue the catalytic cycle. nih.govacs.org Computational studies using density functional theory (DFT) have been employed to model the structures of these intermediates and the transition states connecting them, confirming that oxidative addition is often the rate-determining step in related cross-coupling reactions. researchgate.net

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The electronic properties of the substituents on the carbazole precursors have a profound impact on reaction outcomes. The two key functional groups on this compound, the nitro group (-NO₂) and the trifluoromethyl group (-CF₃), are both potent electron-withdrawing groups.

The trifluoromethyl group is known to increase the metabolic stability and lipophilicity of molecules. mdpi.com Its strong electron-withdrawing nature, a combination of inductive and resonance effects, deactivates the aromatic ring to which it is attached. mdpi.comnih.gov This deactivation can influence the regioselectivity of cyclization reactions. For instance, in palladium-catalyzed C-H activation, the electronic nature of the substituents can direct the cyclization to a specific C-H bond. nih.govmit.edu Studies on the synthesis of trifluoromethylated carbazoles have shown that electron-donating groups can decrease reaction selectivity, suggesting that electron-withdrawing groups like -CF₃ and -NO₂ are beneficial for achieving a specific, desired isomer. nih.gov

The nitro group is also a strong deactivating and electron-withdrawing substituent. researchgate.net In the context of Cadogan-type reductive cyclizations, the nitro group is the reactive center that is transformed to initiate ring closure. acs.orgnih.gov In palladium-catalyzed tandem reactions, the presence of various functional groups, including electron-withdrawing ones, is generally well-tolerated, allowing for the synthesis of complex carbazoles. nih.govacs.orgmit.edu Furthermore, in syntheses involving the attack of a nucleophile on a nitro-aromatic ring, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups makes the aromatic system more susceptible to nucleophilic attack, thereby increasing reaction efficiency. rsc.org The combined electronic pull of these two groups on the biphenyl (B1667301) precursor significantly influences the electron density distribution, which in turn governs the reactivity and selectivity of the cyclization step, whether it is a reductive, oxidative, or nucleophilic process.

Table 2: Properties of Key Substituents

| Substituent | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Strongly electron-withdrawing (inductive and resonance) | Activates ring for nucleophilic attack; key reactant in reductive cyclizations; directs metallation. | rsc.orgacs.orgresearchgate.net |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (primarily inductive) | Increases metabolic stability and lipophilicity; deactivates ring, influencing regioselectivity. | mdpi.comnih.govnih.gov |

Theoretical and Computational Studies on 6 Nitro 2 Trifluoromethyl 9h Carbazole

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental in understanding the electronic behavior of 6-Nitro-2-(trifluoromethyl)-9H-carbazole. DFT is employed to determine the ground-state electronic structure, while TD-DFT is used for excited-state properties. These calculations are crucial for predicting the molecule's spectroscopic and electronic characteristics. For instance, studies on similar nitro-substituted carbazoles have demonstrated the utility of DFT in predicting molecular geometries and the influence of substituents on the carbazole (B46965) ring system. nih.govwisc.edu

The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's stability and electronic conductivity. mdpi.com

For carbazole-based compounds, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution can be influenced by electron-withdrawing substituents. nankai.edu.cn In this compound, the nitro and trifluoromethyl groups are expected to lower the LUMO energy level, thereby reducing the HOMO-LUMO gap. A smaller band gap generally implies higher reactivity and potential for use in electronic materials. nankai.edu.cn

Table 1: Representative Frontier Orbital Energies and Band Gaps for Substituted Carbazoles (Illustrative) Note: The following data is illustrative for substituted carbazoles and not specific to this compound, as specific experimental or computational data for this compound is not readily available in the searched literature.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 9H-Carbazole | -5.8 | -1.9 | 3.9 |

| 3,6-Dinitro-9H-carbazole | -6.5 | -3.2 | 3.3 |

This table can be sorted by clicking on the headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govnih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this area a likely site for interaction with electrophiles. The hydrogen atom on the carbazole nitrogen would exhibit a positive potential, indicating its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netfaccts.deiucr.org It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative effects and the nature of chemical bonds (ionic vs. covalent). researchgate.net

In this compound, NBO analysis would reveal the extent of electron delocalization from the carbazole ring to the nitro and trifluoromethyl substituents. The stabilization energies calculated through NBO analysis can provide quantitative insights into the strength of these intramolecular charge-transfer interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide information about conformational changes, molecular flexibility, and intermolecular interactions in different environments. While specific MD studies on this compound are not prevalent in the searched literature, such simulations could be used to explore its behavior in solution or in the solid state, providing insights into its aggregation properties and interactions with other molecules.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, such as HOMO-LUMO energies and MEP maps, chemists can forecast how a molecule will behave in a reaction. mdpi.comnih.govnih.gov For this compound, the presence of strong electron-withdrawing groups suggests that it would be susceptible to nucleophilic aromatic substitution reactions. The specific sites of reaction can be predicted by examining the local reactivity descriptors derived from DFT calculations.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in the crystalline state. mdpi.commdpi.commdpi.com By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of close contacts between neighboring molecules. The associated 2D fingerprint plots give a quantitative summary of the different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com

For a crystalline solid of this compound, Hirshfeld analysis would likely highlight the importance of N-H···O hydrogen bonds involving the carbazole NH group and the nitro group of an adjacent molecule, similar to what is observed in other nitro-substituted carbazoles. nih.govnih.gov The analysis would also quantify the contributions of other contacts, such as H···H, C···H, and interactions involving the fluorine atoms.

Spectroscopic and Structural Elucidation Methodologies for 6 Nitro 2 Trifluoromethyl 9h Carbazole

Advanced Vibrational Spectroscopy Applications (FTIR, FT-Raman)

Vibrational spectroscopy is essential for identifying the functional groups within the molecule. The Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra provide complementary information based on the molecule's vibrational modes.

For 6-Nitro-2-(trifluoromethyl)-9H-carbazole, the spectra are expected to be dominated by vibrations characteristic of the carbazole (B46965) core and its substituents. By analogy with other carbazole derivatives, key vibrational frequencies can be predicted. researchgate.netresearchgate.net The N-H stretching vibration of the carbazole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C ring stretching modes usually result in several bands in the 1450-1620 cm⁻¹ range. researchgate.net

The presence of the nitro group (NO₂) introduces strong and characteristic absorptions. The asymmetric stretching vibration is expected around 1500-1550 cm⁻¹, and the symmetric stretch is anticipated in the 1300-1350 cm⁻¹ region. The trifluoromethyl (CF₃) group also has distinct vibrational modes, with strong C-F stretching bands typically appearing in the 1000-1200 cm⁻¹ range.

Table 1: Predicted FTIR/FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbazole) | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1620 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of the molecule. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the carbazole ring. The N-H proton signal is typically a broad singlet, often found at a high chemical shift (>10 ppm). nih.gov The aromatic protons will appear as doublets and singlets in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effects of the nitro and trifluoromethyl groups will cause the nearby protons to be deshielded, shifting their signals to a higher frequency (downfield). For instance, in the related compound 1-Methyl-6-nitro-9-tosyl-9H-carbazole, the proton adjacent to the nitro group appears as a doublet at 8.54 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). rsc.org The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups are expected to be significantly deshielded. Based on data from similar structures, the carbon bearing the CF₃ group in a tosylated carbazole appears around 127.7 ppm (q, J(C-F) = 33.0 Hz), while the carbon bearing the nitro group is found near 145.7 ppm. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. nih.gov For this compound, a single sharp signal is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift provides information about the electronic effects of the surrounding molecular structure.

Table 2: Predicted NMR Data for this compound (based on related compounds)

| Nucleus | Type of Signal | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 9.0 | J(H-H) coupling |

| ¹H | N-H Proton | > 10 | Broad singlet |

| ¹³C | Aromatic & Carbazole Carbons | 110 - 150 | |

| ¹³C | CF₃ Carbon | ~124 (quartet) | ¹J(C-F) ~ 270 Hz |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₃H₇F₃N₂O₂), the monoisotopic mass is 296.0463 g/mol .

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can confirm the molecular formula. An ESI-HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 297.0541, confirming the elemental composition C₁₃H₈F₃N₂O₂⁺. rsc.org

GC-MS: Gas Chromatography-Mass Spectrometry can be used to analyze the purity of the compound and study its fragmentation pattern under electron ionization (EI). hmdb.ca The mass spectrum would show a molecular ion peak (M⁺) at m/z 296. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or the trifluoromethyl radical (CF₃, 69 Da).

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Information Provided |

|---|---|---|---|

| HRMS (ESI) | [M+H]⁺ | 297.0541 | Confirms elemental formula (C₁₃H₈F₃N₂O₂) |

| MS (EI) | [M]⁺ | 296.0463 | Confirms molecular weight |

| MS (EI) | [M-NO₂]⁺ | 250.0575 | Fragmentation pattern |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorptions in the UV region, arising from π→π* transitions within the conjugated carbazole ring system. nist.gov

Studies on similar nitro-carbazole derivatives show characteristic absorption bands between 260 nm and 410 nm. nih.goviucr.org The presence of both the electron-donating carbazole nitrogen and the strong electron-withdrawing nitro and trifluoromethyl groups creates an intramolecular charge-transfer character, which can lead to broad absorption bands extending into the lower energy visible region. The lower energy absorption bands are likely associated with transitions involving the carbazole and nitro-substituted benzene (B151609) ring. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 1-Nitro-9H-carbazole provides significant insight. nih.govresearchgate.net

The carbazole ring system is expected to be nearly planar. nih.gov The nitro group, due to steric and electronic effects, is likely to be slightly twisted out of the plane of the benzene ring to which it is attached. In 1-Nitro-9H-carbazole, this tilt is reported to be about 4.4°. nih.govresearchgate.net In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds between the N-H group of one molecule and an oxygen atom of the nitro group of a neighboring molecule, forming dimers. nih.govresearchgate.net The trifluoromethyl group would add significant steric bulk to one side of the molecule.

Table 4: Predicted Crystallographic Parameters for this compound (by analogy)

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common for carbazole derivatives nih.gov |

| Space Group | P2₁/n or similar | Common for centrosymmetric packing nih.gov |

| Key Feature 1 | Planar carbazole core | Conjugated π-system researchgate.net |

| Key Feature 2 | Tilted nitro group | Steric hindrance/electronic effects researchgate.net |

Functionalization and Derivatization Strategies of 6 Nitro 2 Trifluoromethyl 9h Carbazole

Functionalization at the Nitrogen Atom (N-Substitution)

The secondary amine of the carbazole (B46965) pyrrole (B145914) ring is a common site for functionalization. N-substitution reactions are crucial for modulating the solubility, electronic properties, and solid-state packing of carbazole derivatives.

The nucleophilicity of the nitrogen atom in 6-Nitro-2-(trifluoromethyl)-9H-carbazole is reduced by the strong electron-withdrawing effects of the nitro group. researchgate.net This often necessitates the use of a strong base to deprotonate the N-H group, forming a more reactive carbazolide anion, which can then react with various electrophiles.

N-Alkylation: This is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base. Common bases include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or potassium carbonate (K2CO3). researchgate.netnih.gov Microwave-assisted synthesis in dry media has also emerged as a rapid and environmentally friendly alternative to conventional heating for N-alkylation of carbazoles. researchgate.net

N-Arylation: The introduction of an aryl group at the nitrogen position is commonly performed via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves treating the carbazole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.

The table below summarizes representative conditions for N-substitution reactions applicable to the carbazole scaffold.

| Reaction Type | Reagents & Conditions | Product Type | Purpose/Advantage |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), NaH, THF/DMF | 9-Alkyl-6-nitro-2-(trifluoromethyl)carbazole | Classic, high-yielding method for introducing alkyl chains. |

| N-Alkylation (Microwave) | Alkyl halide (R-X), K2CO3 (adsorbed), Microwave irradiation | 9-Alkyl-6-nitro-2-(trifluoromethyl)carbazole | Fast reaction times, solvent-free, eco-friendly approach. researchgate.net |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Base (e.g., Cs2CO3) | 9-Aryl-6-nitro-2-(trifluoromethyl)carbazole | Introduces aromatic substituents to tune electronic and photophysical properties. |

| Mitsunobu Reaction | Alcohol (R-OH), Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh3) | 9-Alkyl-6-nitro-2-(trifluoromethyl)carbazole | Mild conditions for alkylating with primary or secondary alcohols. |

Post-Synthetic Modification of Nitro and Trifluoromethyl Groups

Modification of the existing substituents offers another route to new derivatives with distinct functionalities.

Modification of the Nitro Group: The most significant post-synthetic modification of the nitro group is its reduction to a primary amine (-NH2). This transformation is fundamental as it converts a strongly electron-withdrawing group into an electron-donating one, drastically altering the electronic properties of the carbazole. Furthermore, the resulting amino group serves as a versatile handle for subsequent reactions, such as diazotization, acylation, or further alkylation.

Several methods are available for the reduction of aromatic nitro groups, with the choice depending on the desired selectivity and the presence of other functional groups. researchgate.net

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst like Palladium (Pd), Platinum (Pt), or Raney Nickel is highly efficient. youtube.com However, this method may lack selectivity if other reducible groups are present. youtube.com

Metal-Acid Systems: A combination of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and robust method. researchgate.netyoutube.com The Fe/HCl system is noted for its selectivity, often leaving other reducible groups like ketones or alkenes intact. youtube.com

Other Reagents: Sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be used, often under milder conditions. researchgate.net

| Reducing Agent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| H2 / Pd/C | Methanol or Ethanol, Room Temperature | 6-Amino-2-(trifluoromethyl)-9H-carbazole | High efficiency, clean reaction. researchgate.net |

| Fe / HCl | Ethanol/Water, Reflux | 6-Amino-2-(trifluoromethyl)-9H-carbazole | Cost-effective, selective for nitro group. youtube.com |

| SnCl2·2H2O | Ethanol, Reflux | 6-Amino-2-(trifluoromethyl)-9H-carbazole | Effective reducing agent, works in non-aqueous media as well. researchgate.net |

| Na2S2O4 | Ethanol/Water, Room Temperature | 6-Amino-2-(trifluoromethyl)-9H-carbazole | Mild conditions, useful for sensitive substrates. |

Modification of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is exceptionally stable due to the high strength of the carbon-fluorine bond. mdpi.com It is largely chemically inert under common reaction conditions. This stability is a key reason for its incorporation into molecules, as it can block sites of metabolism and enhance properties like lipophilicity without providing a reactive handle. mdpi.com Direct post-synthetic modification of an aryl-CF3 group is synthetically challenging and not a commonly employed strategy for derivatization.

Introduction of Additional Functionalities onto the Carbazole Ring System

Potential functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions.

Nitration: Adding another nitro group with a mixture of nitric acid and sulfuric acid. The strongly deactivated nature of the starting material would likely require forcing conditions.

Friedel-Crafts Reactions: Acylation or alkylation is generally difficult on strongly deactivated aromatic rings and may not be feasible for this substrate.

A more viable strategy for introducing a wide variety of functional groups is to start with a halogenated version of the carbazole and use transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. nih.gov For instance, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki reaction) to form a new C-C bond. nih.gov

Polymerization and Copolymerization for Advanced Materials

Carbazole-containing polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to their charge-transporting properties and high thermal stability. To use this compound as a monomer, it must first be functionalized with a polymerizable group.

Strategies to create monomers from this carbazole include:

N-functionalization: The nitrogen atom can be alkylated with a chain containing a polymerizable moiety, such as a vinyl, styrenyl, or (meth)acrylate group.

Ring Functionalization: A polymerizable group can be attached to the aromatic backbone, typically via a cross-coupling reaction on a halogenated precursor.

Once a suitable monomer is synthesized, it can be polymerized or copolymerized with other monomers to create advanced materials with tailored properties. The electron-deficient nature of the this compound unit makes it an interesting candidate for creating donor-acceptor type copolymers, which are highly relevant for organic electronic devices.

| Monomer Synthesis Strategy | Example Polymerizable Group | Resulting Monomer (Hypothetical) | Polymerization Method |

|---|---|---|---|

| N-Alkylation | Vinylbenzyl | 9-(4-Vinylbenzyl)-6-nitro-2-(trifluoromethyl)carbazole | Free Radical Polymerization, RAFT, ATRP |

| N-Alkylation | Methacrylate | 2-((6-Nitro-2-(trifluoromethyl)-9H-carbazol-9-yl)ethyl) methacrylate | Free Radical Polymerization, RAFT, ATRP |

| Ring Functionalization (via Suzuki Coupling) | Vinyl | 3-Vinyl-6-nitro-2-(trifluoromethyl)-9H-carbazole | Free Radical Polymerization |

| Ring Functionalization (via Sonogashira Coupling) | Ethynyl | 3-Ethynyl-6-nitro-2-(trifluoromethyl)-9H-carbazole | Metathesis Polymerization, Click Chemistry |

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Separations (HPLC, GC, TLC)

Chromatography is a cornerstone for the separation and analysis of 6-Nitro-2-(trifluoromethyl)-9H-carbazole from intricate mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are primary techniques employed, each offering distinct advantages.

Method Development for Quantitative Analysis

Developing a robust quantitative method is critical for accurately determining the concentration of this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing carbazole (B46965) derivatives and nitroaromatic compounds. Method development for this compound would focus on optimizing separation parameters to achieve a sharp, symmetrical peak with a suitable retention time, ensuring resolution from matrix interferences. Key parameters include the selection of a stationary phase, typically a C18 or C8 column, and a mobile phase, often a mixture of acetonitrile or methanol with water. An acidic modifier like phosphoric acid or formic acid may be added to improve peak shape. For complex samples, a gradient elution, where the mobile phase composition is changed over time, may be necessary to achieve adequate separation.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis, possibly after derivatization to enhance thermal stability and chromatographic performance. The choice of a capillary column with a suitable stationary phase (e.g., a low- to mid-polarity phase like 5% phenyl-polysiloxane) is critical. Optimization of the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate is essential for achieving good separation.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, low-cost screening method. For this compound, a silica gel plate would likely be used as the stationary phase. The mobile phase, or eluant system, would consist of a mixture of nonpolar and polar solvents. For nitroaromatic compounds, solvent systems such as benzene (B151609)/petroleum ether/methanol or hexane/toluene have been proven effective. Visualization of the separated spots can be achieved under UV light, a common method for aromatic compounds.

Interactive Data Table: Illustrative Chromatographic Conditions for Related Compounds The following table provides examples of chromatographic conditions used for the analysis of structurally similar compounds, which can serve as a starting point for method development for this compound.

| Technique | Analyte Class | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Nitrated Carbazoles | C18 Reverse-Phase | Acetonitrile/Water | UV-Vis | |

| HPLC | 9-Nitroso-9H-carbazole | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | MS-compatible | |

| GC | Nitroaromatic Explosives | - | - | MS | |

| GC | Trifluoroacetyl derivatives | - | - | MS | |

| TLC | Nitro Compounds | Silica Gel G | Benzene/Petroleum Ether/Methanol (40:30:5) | UV Lamp | |

| TLC | Nitroaromatic Explosives | Silica Gel | Hexane/Toluene (1:4) | Laser Spectroscopy |

Electrochemical Methods (Cyclic Voltammetry, Amperometry)

Electrochemical methods are powerful tools for investigating the redox properties of this compound and for developing sensitive detection platforms.

Redox Property Characterization

The electrochemical behavior of this compound is dominated by the oxidation of the carbazole ring and the reduction of the nitro group.

Cyclic Voltammetry (CV): CV is used to study the redox behavior of electroactive species. For this compound, CV would reveal key electrochemical parameters. The carbazole moiety is known to undergo oxidation at positive potentials to form cation radicals. The potential at which this oxidation occurs is influenced by the substituents on the ring. The nitro group is electrochemically reducible, typically showing one or more reduction peaks at negative potentials corresponding to the formation of a nitro radical anion and further reduction products. The presence of the electron-withdrawing trifluoromethyl group is also expected to influence the redox potentials. Studies on nitrated dibenzocarbazoles have shown reduction potentials for the nitro group in the range of -1.0 to -1.4 V.

Interactive Data Table: Representative Redox Potentials of Related Structures This table presents typical oxidation and reduction potentials observed for carbazole and nitroaromatic moieties, providing an expected range for the redox behavior of this compound.

| Compound/Moiety | Redox Process | Typical Potential Range (vs. SCE/Ag/AgCl) | Technique | Reference |

|---|---|---|---|---|

| Carbazole | Oxidation | +0.95 to +1.1 V | Cyclic Voltammetry | |

| Bis-Carbazole Polymer | Oxidation | ~ +1.2 V | Cyclic Voltammetry | |

| 5-Nitro-DBC | Reduction | -1.37 V | - | |

| 5,9-Dinitro-DBC | Reduction | -1.09 V | - | |

| Nitroaromatics | Reduction | Varies with substituents | Square-Wave Voltammetry |

Sensor Development Principles

The distinct electrochemical signature of the nitro group forms the basis for developing selective sensors.

Amperometric and Voltammetric Sensors: Electrochemical sensors for nitroaromatic compounds typically operate by detecting the current generated from the reduction of the nitro group at a specific potential. Sensor development focuses on modifying the electrode surface to enhance sensitivity and selectivity. Materials like mesoporous silica or specific polymers can be used to preconcentrate the analyte at the electrode surface, leading to lower detection limits. The reduction potential of nitroaromatic compounds can shift depending on other substituent groups, which can be used to distinguish between different compounds in a mixture. The principle involves applying a potential sufficient to reduce the nitro group and measuring the resulting current, which is proportional to the concentration of this compound.

Sample Preparation and Extraction Techniques (SPE, LLE)

Effective sample preparation is essential to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. For a compound like this compound, a reverse-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be appropriate for extraction from aqueous matrices. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the target analyte with a small volume of a strong organic solvent like acetonitrile or methanol. This not only purifies the sample but also achieves significant concentration, improving detection limits. For heterocyclic compounds like pesticides, multi-walled carbon nanotubes have also been used as an effective SPE adsorbent.

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. To extract this compound from a water sample, a water-immiscible organic solvent such as dichloromethane or chlorobenzene would be used. The sample is shaken with the solvent, and the analyte partitions into the organic layer, which is then collected. To improve efficiency and reduce solvent consumption, modern variations like dispersive liquid-liquid microextraction (DLLME) have been developed and successfully applied to the analysis of nitroaromatic and carbazole-based compounds in water.

Interactive Data Table: Comparison of Extraction Techniques for Related Analytes

| Technique | Analyte Class | Matrix | Sorbent/Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Pyrazole/Pyrrole (B145914) Pesticides | Environmental Water | Multi-walled Carbon Nanotubes | High recovery and efficiency | |

| SPE | Nitroaromatics/Nitramines | Water | Resin-based Solid Phase | Good for low concentrations | |

| Liquid-Liquid Extraction (LLE) | Nitrobenzene | Water | Ionic Liquids | Minimal solvent use | |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Nitrated Carbazoles | Water | Chloroform (extractant), Acetonitrile (disperser) | Rapid, efficient, low solvent use | |

| DLLME | Nitroaromatic Explosives | Water | Chlorobenzene | Fast, inexpensive, sensitive |

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted carbazoles, particularly those with a defined substitution pattern like 6-Nitro-2-(trifluoromethyl)-9H-carbazole, remains a challenging yet crucial area of research. While traditional methods like the Graebe-Ullmann and Borsche-Drechsel reactions exist, future efforts will likely focus on more efficient, regioselective, and versatile strategies. nih.gov

Key areas for exploration include:

Transition Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of the carbazole (B46965) core, offering a more atom-economical and efficient route than traditional multi-step syntheses. researchgate.net Research could focus on developing selective palladium, rhodium, or copper catalysts to introduce the nitro and trifluoromethyl groups onto the carbazole skeleton with high precision. organic-chemistry.org For instance, palladium-catalyzed C-H activation has already proven effective for creating functionalized carbazoles from readily available starting materials like 1,2-dihaloarenes and anilines. organic-chemistry.org

Domino and Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can significantly streamline the synthesis process. An iron-catalyzed domino reaction has been successfully used to produce substituted benzo[b]carbazole derivatives. rsc.org Future work could devise a similar cascade process that incorporates nitration and trifluoromethylation steps to build the target molecule from simpler precursors.

Condition-Controlled Divergent Synthesis: Recent studies have shown that by carefully selecting catalysts and promoters, different products can be synthesized from the same starting materials. nih.gov A strategy using trifluoropyruvate with different acid promoters (TFA, FeCl₃, or AgSbF₆) has yielded mono- and di-trifluoromethylated carbazoles. nih.gov This approach could be adapted to control the selective introduction of the trifluoromethyl and nitro groups onto the carbazole ring.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges for this compound |

| C-H Activation | High atom economy, reduced number of steps, direct functionalization. researchgate.net | Achieving high regioselectivity for both the nitro and trifluoromethyl groups at the C2 and C6 positions. |

| Domino Reactions | Increased efficiency, lower waste generation, one-pot synthesis. rsc.org | Designing a compatible reaction sequence and finding a catalyst that tolerates all functional groups and intermediates. |

| Divergent Synthesis | Access to multiple derivatives from a single set of reactants by tuning reaction conditions. nih.gov | Identifying specific conditions that selectively yield the desired 2,6-disubstituted product over other isomers. |

Design of Advanced Carbazole-Based Functional Materials

The carbazole unit is a well-established building block for functional organic materials due to its excellent hole-transporting ability, thermal stability, and high triplet energy. researchgate.netelsevierpure.com The introduction of a strong electron-withdrawing trifluoromethyl group and an even stronger electron-accepting nitro group drastically alters the electronic landscape of the carbazole core, making this compound an intriguing candidate for advanced materials.

Future research should focus on designing materials where these specific electronic properties are harnessed:

Organic Electronics: The strong electron-deficient nature of this molecule makes it suitable for use as an n-type (electron-transporting) or ambipolar material in Organic Field-Effect Transistors (OFETs) and as an electron-acceptor component in Organic Photovoltaics (OPVs). elsevierpure.commdpi.com Its high triplet energy could also make it a valuable host material for phosphorescent Organic Light-Emitting Diodes (PhOLEDs), particularly for blue emitters. mdpi.com

Multifunctional Emitters: Researchers have successfully designed carbazole derivatives that merge the properties of Thermally Activated Delayed Fluorescence (TADF) and two-photon absorption (2PA). ssbcrack.com A similar design philosophy could be applied to derivatives of this compound, creating materials that are efficient emitters for OLEDs while also being suitable for high-resolution deep-tissue bioimaging. ssbcrack.com

Sensors and Probes: The electron-deficient π-system of the molecule could be highly sensitive to the presence of electron-rich analytes. This opens up possibilities for developing highly selective and sensitive chemical sensors. Furthermore, the inherent fluorescence of the carbazole moiety, modulated by the push-pull nature of the substituents, could be exploited to design fluorescent probes for biological and environmental applications. nih.gov

The table below summarizes the potential applications based on the compound's electronic properties.

| Application Area | Key Property of this compound | Potential Role |

| Organic Photovoltaics (OPVs) | Strong electron-accepting nature. elsevierpure.com | Electron-acceptor (n-type) material. |

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy, electron-transporting capability. mdpi.com | Host material for phosphorescent emitters or electron-transport layer. |

| Bioimaging | Potential for two-photon absorption and fluorescence. ssbcrack.com | Low-toxicity, metal-free organic probe for deep-tissue imaging. |

| Chemical Sensors | Electron-deficient aromatic system. mdpi.comnih.gov | Active material for detecting electron-rich chemical species. |

Development of Sustainable Synthesis Protocols

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. Future research into the synthesis of this compound and its derivatives must align with these principles.

Key directions for sustainable synthesis include:

Green Catalysis: This involves the use of catalysts that are non-toxic, earth-abundant, and recyclable. For example, iron-catalyzed reactions are preferable to those using precious metals like palladium or rhodium due to iron's low cost and toxicity. rsc.org Another approach is the use of magnetically recoverable nanocatalysts, which can be easily removed from the reaction mixture and reused, reducing waste and cost. organic-chemistry.org

Alternative Reaction Media: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Researchers are exploring reactions in water or using deep eutectic solvents (DES). acs.orgmdpi.com Developing synthetic routes for this compound that can be performed in such media would significantly reduce the environmental footprint of its production.

Energy Efficiency: Many traditional organic reactions require high temperatures and long reaction times. nih.gov Future research should explore energy-efficient methods such as microwave-assisted synthesis or photocatalysis, which can often accelerate reactions and allow them to proceed under milder conditions. organic-chemistry.org

Integration with Emerging Technologies (e.g., AI in materials design)

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new materials are discovered and designed. nih.govmpie.de This "inverse design" approach, where a material with desired properties is designed computationally before being synthesized, is particularly promising for complex molecules like this compound.

Future research should leverage these computational tools to:

Accelerate Discovery: AI models can be trained on vast datasets of known chemical compounds and their properties. arxiv.org These models can then predict the electronic, optical, and physical properties of novel carbazole derivatives, allowing researchers to screen millions of virtual compounds and identify the most promising candidates for synthesis. mdpi.comarxiv.org This dramatically speeds up the discovery process compared to traditional trial-and-error experimentation.

Optimize Synthetic Pathways: AI can also be used to predict the outcomes of chemical reactions and suggest optimal synthetic routes. By analyzing existing reaction data, machine learning algorithms can identify the most efficient catalysts, solvents, and reaction conditions to maximize the yield of this compound while minimizing byproducts and waste.

Design for Sustainability: AI can be a powerful tool in green chemistry. Models can be designed to predict the environmental impact, toxicity, and biodegradability of new molecules. mdpi.com This would allow for the in silico design of carbazole-based materials that are not only high-performing but also environmentally benign.

The integration of AI offers a paradigm shift from forward screening to inverse design, enabling a more targeted and efficient approach to developing the next generation of advanced materials based on the this compound scaffold. arxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.